
2,4-Dibromo-1-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-ethynylbenzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is attached at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of ethynylbenzene. The reaction typically proceeds as follows:
Bromination: Ethynylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 4th positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) can be used to replace the ethynyl group with other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ethynyl group to a carboxylic acid.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the bromine atoms to hydrogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2,4-dibromo-1-nitrobenzene .
Applications De Recherche Scientifique
2,4-Dibromo-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-ethynylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-ethynylbenzene: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-1-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
2,4-Dibromo-1-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness
2,4-Dibromo-1-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H4Br2 |
|---|---|
Poids moléculaire |
259.92 g/mol |
Nom IUPAC |
2,4-dibromo-1-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H |
Clé InChI |
ASPPVMKAGABRKI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
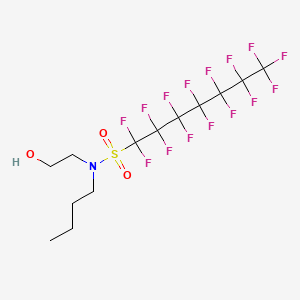
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
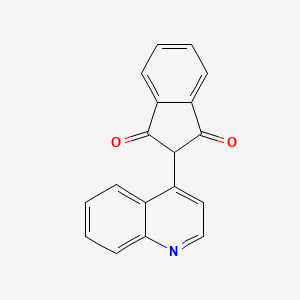
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
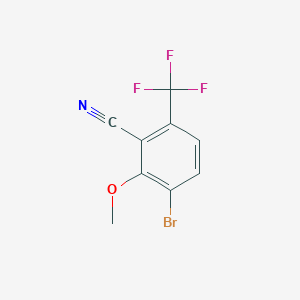
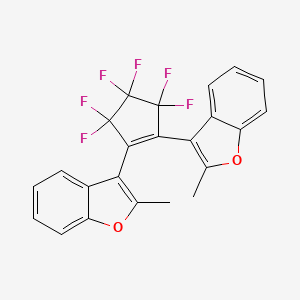
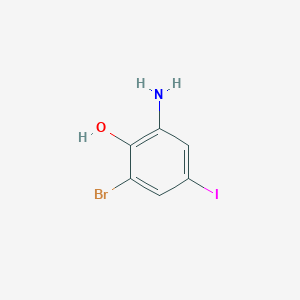

![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
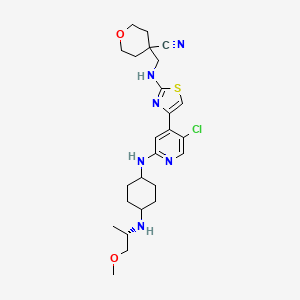
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)
